Cas no 10304-39-9 (4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide)

4-Methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a quinoline moiety, which confers unique chemical and biological properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and potential as a pharmacophore or intermediate. The methyl substituent enhances lipophilicity, while the sulfonamide group provides hydrogen-bonding capabilities, making it suitable for applications in drug design and molecular recognition. Its quinoline scaffold is known for contributing to binding interactions with biological targets. The compound is typically synthesized via nucleophilic substitution reactions, ensuring high purity and reproducibility for research applications. Its stability and well-defined reactivity profile make it a valuable tool in synthetic and exploratory chemistry.
4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide structure
10304-39-9 structure
Product Name:4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide
CAS No:10304-39-9
MF:C16H14N2O2S
MW:298.359562397003
MDL:MFCD00168990
CID:139636
PubChem ID:82533
Update Time:2025-05-23

4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-methyl-N-8-quinolinyl-
    • 8-(Tosylamino)Quinoline
    • 8-(p-Toluenesulfonylamino)quinoline
    • 4-methyl-N-quinolin-8-ylbenzenesulfonamide
    • 8-p-toluenesulfonamido-quinoline
    • 8-p-Tosylaminoquinoline
    • 8-quinolinyl p-toluenesulfonamide
    • Benzenesulfonamide,4-methyl-N-8-quinolinyl
    • N-quinolin-8-yl-p-toluenesulfonamide
    • N-quinolin-8-yl-toluene-4-sulfonamide
    • p-Toluenesulfonamide,N-8-quinolyl
    • Nsc 87883
    • 8-(p-Tolylsulfonamido)quinoline
    • 8-(4-tolylsulfonylamino)quinoline
    • N-(8-QUINOLYL)TOLUENE-4-SULFONAMIDE
    • p-Toluenesulfonamide, N-8-quinolyl-
    • N-(8-Quinolinyl)-p-toluenesulfonamide
    • 8-(Tosylamino)quinoline 97%
    • 8-(p-ToluenesulfonylaMino)quinoline, 97%
    • 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide
    • CHEBI:112265
    • CHEMBL1487635
    • PD096152
    • AS-66052
    • Oprea1_651632
    • EN300-18306400
    • 4-methyl-N-8-quinolinylbenzenesulfonamide
    • 4-Methyl-N-quinolin-8-yl-benzenesulfonamide
    • 8-(Tosylamino)quinoline, 97%
    • SMR000135149
    • cid_82533
    • BDBM60223
    • N-8-Quinolyl-p-toluenesulfonamide
    • 4-methyl-N-(8-quinolyl)benzenesulfonamide
    • Cambridge id 5137109
    • F77931
    • Q27192368
    • MFCD00168990
    • CBChromo1_000117
    • CBDivE_010121
    • 4-methyl-N-(quinolin-8-yl)benzenesulfonamide
    • CU-00000000039-1
    • FT-0636674
    • 10304-39-9
    • DTXSID3065031
    • CCG-15221
    • NCGC00161680-01
    • 8-(p-toluenesulfonylamino)-quinoline
    • Z57745167
    • SCHEMBL4471796
    • F1527-0016
    • MLS000530172
    • Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
    • N-8-quinolinyl-p-toluenesulfonamide
    • AKOS000384400
    • J-000863
    • SR-01000391342-1
    • 4-methyl-N-(8-quinolinyl)benzenesulfonamide
    • SR-01000391342
    • CS-0204619
    • KUC112866N
    • KSC-325-056
    • A853400
    • 8-(p-Tolylsulfonylamino)quinoline
    • MLS-0068880.0001
    • AMY38496
    • NSC-87883
    • NSC87883
    • SR-01000391342-3
    • ALBB-033773
    • DB-040410
    • STK082783
    • 8-(p-tosylamino)quinoline
    • DTXCID1032779
    • 8-TCX
    • MDL: MFCD00168990
    • Inchi: 1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3
    • InChI Key: ZSMKPYXVUIWTCT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1=CC=CC2=CC=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 298.07800
  • Monoisotopic Mass: 298.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 67.4A^2

Experimental Properties

  • Density: 1.342
  • Melting Point: 154-158 °C (lit.)
  • Boiling Point: 492.1°Cat760mmHg
  • Flash Point: 251.4°C
  • Refractive Index: 1.679
  • PSA: 67.44000
  • LogP: 4.49780

4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:DB2948850
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36
  • TSCA:Yes
  • Risk Phrases:R36/37/38

4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide Related Literature

Additional information on 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Introduction to 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS No. 10304-39-9)

4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide, identified by its Chemical Abstracts Service number CAS No. 10304-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the sulfonamide class, a well-documented group known for its diverse biological activities and therapeutic potential. The structural framework of 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide incorporates a benzene ring substituted with a methyl group, linked to a quinoline moiety through an amide bond, with a sulfonamide functional group attached to the benzene ring. Such a molecular architecture positions it as a promising candidate for further exploration in drug discovery and development.

The significance of 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide lies in its potential pharmacological properties, which are influenced by its unique structural features. The quinoline scaffold is widely recognized for its role in various bioactive molecules, including antimalarial and anticancer agents. The presence of the sulfonamide group enhances the compound's solubility and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the importance of quinoline derivatives in addressing emerging therapeutic challenges, particularly in oncology and infectious diseases.

One of the most compelling aspects of 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, quinoline-based compounds have been investigated for their ability to modulate kinases and other signaling proteins that play crucial roles in cancer progression. The sulfonamide moiety further contributes to this potential by enabling precise interactions with target proteins, thereby enhancing efficacy and reducing off-target effects. This dual functionality makes 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide a versatile tool for developing novel therapeutic strategies.

Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates like 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide. These techniques allow researchers to predict binding affinities, metabolic stability, and pharmacokinetic properties with high accuracy, thereby streamlining the drug discovery pipeline. In particular, virtual screening methods have been employed to explore the interactions between 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide and various biological targets, providing valuable insights into its potential therapeutic applications.

The synthesis of 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of a quinoline derivative, followed by the introduction of the sulfonamide group onto the benzene ring. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of the compound for research purposes.

In vitro studies have demonstrated that 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide exhibits notable biological activity against several disease-related targets. For example, preliminary experiments have shown its ability to inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor proliferation. Additionally, its interaction with bacterial enzymes has been explored as a potential strategy for developing novel antibiotics against resistant strains. These findings underscore the compound's promise as a lead molecule for further pharmacological development.

The pharmacokinetic profile of 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is another critical aspect that influences its therapeutic potential. Studies have indicated that this compound exhibits favorable solubility and stability under physiological conditions, which are essential for effective drug delivery. Furthermore, its metabolic pathways have been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These studies provide valuable data for optimizing dosage regimens and minimizing potential side effects.

As research in medicinal chemistry continues to evolve, 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is poised to play a significant role in addressing unmet medical needs. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is enhancing the design and optimization of sulfonamide-based drugs like this one. These tools enable researchers to predict structural modifications that could improve bioactivity while reducing toxicity, thereby accelerating the development of next-generation therapeutics.

The future prospects of 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide are further brightened by ongoing clinical trials that evaluate its efficacy in treating various diseases. While these trials are still in early stages, preliminary results are encouraging and suggest that this compound may offer significant benefits over existing treatments. As more data becomes available, it is expected that regulatory agencies will provide guidance on its potential approval for clinical use.

In conclusion, 4-methyl-N-(quinolin -8 -y l )b enz ene - 1 - sul fon am ide ( CAS No . 10304 -39 -9 ) represents a promising avenue in pharmaceutical research due to its unique structural features and demonstrated biological activity . Its potential applications in oncology , infectious diseases , and other therapeutic areas make it a valuable compound for further exploration . With continued advancements in synthetic chemistry , computational modeling , and clinical research , this molecule holds great promise for improving patient outcomes worldwide .

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